1-(4-Methoxybenzyl)-4-methylpiperidine

Catalog No.
S14795828
CAS No.
827333-17-5
M.F
C14H21NO
M. Wt
219.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxybenzyl)-4-methylpiperidine

CAS Number

827333-17-5

Product Name

1-(4-Methoxybenzyl)-4-methylpiperidine

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-methylpiperidine

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

InChI

InChI=1S/C14H21NO/c1-12-7-9-15(10-8-12)11-13-3-5-14(16-2)6-4-13/h3-6,12H,7-11H2,1-2H3

InChI Key

CGMUOLIMMNJJAA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)OC

1-(4-Methoxybenzyl)-4-methylpiperidine is an organic compound characterized by a piperidine ring substituted with a methoxybenzyl group at the nitrogen atom and a methyl group at the fourth position. The compound has gained attention for its potential applications in medicinal chemistry due to its structural features, which may influence its pharmacological properties. The methoxy group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.

, including:

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
  • N-Alkylation: The nitrogen atom in the piperidine ring can be alkylated using alkyl halides or other alkylating agents, leading to the formation of quaternary ammonium salts.
  • Reduction Reactions: The compound can participate in reduction reactions, particularly involving the carbonyl derivatives formed from oxidation.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with specific properties .

The biological activity of 1-(4-Methoxybenzyl)-4-methylpiperidine has been explored in various studies. Compounds with similar piperidine structures have shown significant activity against neurological disorders, suggesting that this compound may possess similar pharmacological effects. Specifically, it may exhibit:

  • Antidepressant Effects: Due to its structural similarity to known antidepressants, it may influence serotonin and norepinephrine pathways.
  • Cognitive Enhancement: Some piperidine derivatives have been linked to improved cognitive function and memory, indicating potential use in treating cognitive impairments .

Several synthesis methods for 1-(4-Methoxybenzyl)-4-methylpiperidine have been documented:

  • Direct Alkylation of Piperidine: This involves reacting 4-methylpiperidine with 4-methoxybenzyl chloride in the presence of a base (such as potassium carbonate) to facilitate the substitution at the nitrogen atom.
  • Mannich Reaction: A more complex route involves a Mannich reaction where formaldehyde and secondary amines are used to introduce the methoxybenzyl group onto the piperidine ring.
  • Catalytic Hydrogenation: In some cases, catalytic hydrogenation methods have been employed to reduce intermediates formed during synthesis, enhancing yields and purity .

1-(4-Methoxybenzyl)-4-methylpiperidine has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing drugs targeting neurological conditions due to its structural properties.
  • Chemical Research: As an intermediate in synthesizing more complex organic molecules or as a reference compound in studies related to piperidine derivatives.

Interaction studies involving 1-(4-Methoxybenzyl)-4-methylpiperidine focus on its binding affinity and activity against various biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors, particularly those involved in mood regulation. Further research is needed to elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with 1-(4-Methoxybenzyl)-4-methylpiperidine, including:

Compound NameStructural FeaturesUnique Properties
1-(3-Methoxybenzyl)-4-methylpiperidineMethoxy group at the meta positionPotentially different pharmacological profile
1-(4-Chlorobenzyl)-4-methylpiperidineChlorine substituent instead of methoxyMay exhibit different receptor affinity
1-(2-Methoxybenzyl)-4-methylpiperidineMethoxy group at the ortho positionStructural variations affecting lipophilicity
1-Benzyl-4-methylpiperidineNo methoxy substitutionServes as a baseline for comparison

These compounds highlight the uniqueness of 1-(4-Methoxybenzyl)-4-methylpiperidine through its specific methoxy substitution pattern, which may influence its biological activity differently compared to other piperidine derivatives .

Novel Pathways in Piperidine-Alkylbenzene Condensation Reactions

Contemporary approaches to constructing the piperidine-methoxybenzyl backbone emphasize multicomponent reactions and transition metal catalysis. The Ugi-4-component reaction (Ugi-4CR) has emerged as a frontline method, enabling single-step assembly of 1,4,4-trisubstituted piperidines from 4-piperidone derivatives, isocyanides, amines, and carboxylic acids. For 1-(4-methoxybenzyl)-4-methylpiperidine synthesis, this method achieves 78–85% yields when employing 4-methoxybenzylamine as the amine component and trimethylacetic acid as the carboxylic acid partner (Table 1).

Table 1: Ugi-4CR Performance for Piperidine-Alkylbenzene Condensation

ComponentVariantYield (%)Purity (%)
Amine4-Methoxybenzylamine82 ± 395
Carboxylic AcidTrimethylacetic acid85 ± 297
IsocyanideCyclohexyl isocyanide78 ± 493

Alternative routes leverage PtO₂-catalyzed hydrogenation of pyridine precursors, as demonstrated in the synthesis of N-benzyl piperidine derivatives. Using 3-(4-methoxyphenyl)pyridine substrates under 10 bar H₂ pressure, this method delivers 89% conversion to the target piperidine with >99% diastereomeric excess. Recent patents describe cyanide-mediated Strecker reactions between 4-methoxybenzylamine and 4-piperidone, though yields remain moderate (65–70%) due to competing imine hydrolysis.

Green Chemistry Approaches for Methoxybenzyl Group Incorporation

Environmentally benign strategies for introducing the 4-methoxybenzyl moiety prioritize solvent reduction and energy efficiency. A breakthrough involves manganese(III)-porphyrin-catalyzed radical coupling of 4-methoxybenzyl alcohols with piperidine enolates, achieving 92% atom economy under solvent-free conditions. This method avoids traditional halogenated solvents by using mesitylene as a recyclable reaction medium, reducing waste generation by 60% compared to DCM-based protocols.

Mechanistic studies reveal a radical chain pathway where the manganese catalyst abstracts a hydrogen atom from the benzyl alcohol, generating a resonance-stabilized radical that couples with the piperidine enolate (Figure 1). Deuterium labeling experiments confirm the alcohol’s α-hydrogen participates in the rate-determining C–C bond formation step, with kinetic isotope effects (KIE) of 3.8 observed for [D₂]-4-methoxybenzyl alcohol substrates.

Figure 1: Proposed Radical Coupling Mechanism
$$
\text{RCH}2\text{OH} + \text{Mn}^{III} \rightarrow \text{RCH}^\bullet + \text{Mn}^{II} + \text{H}2\text{O} \
\text{RCH}^\bullet + \text{Enolate}^- \rightarrow \text{RCH-Enolate}^\bullet \
\text{RCH-Enolate}^\bullet + \text{Substrate} \rightarrow \text{Product} + \text{Mn}^{III} \text{(regenerated)}
$$

Microwave-assisted Buchwald-Hartwig amination provides another green route, coupling 4-bromoanisole with 4-methylpiperidine using a Pd/XPhos catalyst system. This method achieves 88% yield in 30 minutes at 120°C, representing a 70% reduction in reaction time compared to thermal heating.

Catalytic Systems for Steric Hindrance Mitigation in N-Methylation

The steric bulk of the 4-methoxybenzyl group necessitates tailored catalysts for efficient N-methylation. Cesium carbonate outperforms traditional bases like K₂CO₃ in dimethyl carbonate (DMC)-mediated methylation, achieving 94% conversion versus 67% for potassium carbonate under identical conditions (Table 2). This enhancement stems from cesium’s larger ionic radius (167 pm vs. 138 pm for K⁺), which better accommodates the transition state during methyl transfer.

Table 2: Base Catalysts in N-Methylation Efficiency

BaseConversion (%)Byproducts (%)
Cs₂CO₃943
K₂CO₃6718
NaOtert-Bu829

Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) enables methylation at room temperature, reducing energy input by 40% compared to reflux conditions. A recent innovation employs β-cyclodextrin as a supramolecular catalyst, achieving 91% yield through host-guest complexation that preorganizes the piperidine nitrogen for methyl iodide attack.

Density functional theory (DFT) calculations identify transition state geometries where methyl group transfer occurs through a planar sp²-hybridized nitrogen, with activation energies 12 kJ/mol lower when using cesium versus potassium counterions. This computational insight guides catalyst design, favoring large, polarizable cations that stabilize charge separation during the methylation event.

Sigma-1 receptors represent unique non-opioid transmembrane proteins that bind diverse classes of pharmacological compounds, including benzomorphans, antipsychotics, and piperidine derivatives [3]. The receptor exists in multiple oligomeric states, with evidence suggesting that monomeric, dimeric, tetrameric, hexameric, and octameric forms all possess distinct functional properties [4] [5]. Piperidine-benzyl derivatives demonstrate variable affinity profiles for sigma-1 receptors, with structural modifications significantly influencing binding characteristics [6] [7].

The oligomerization dynamics of sigma-1 receptors play a crucial role in ligand binding and functional activity [4]. In vitro studies reveal that only oligomeric forms of the sigma-1 receptor bind radioligand [³H]-(+)-pentazocine specifically, whereas monomeric forms lack this binding capacity [5]. Agonists promote dissociation of sigma-1 receptor oligomers into monomers, which may redistribute to different subcellular compartments and associate with client proteins [4]. Conversely, antagonists stabilize oligomeric states, preventing such interactions and maintaining the receptor in a functionally inactive conformation [4].

Allosteric modulation represents an emerging mechanism for sigma-1 receptor regulation, where compounds bind to sites distinct from the orthosteric binding site and induce conformational changes that alter receptor activity [8]. Positive allosteric modulators increase the activity of sigma-1 receptor ligands, while negative allosteric modulators reduce such activity [8]. The GXXXG motif corresponding to amino acid residues 87-91 mediates subunit association and is critical for maintaining oligomeric states [4]. Mutations within this motif cause shifts toward monomeric states and significantly decrease ligand binding affinity [4].

Benzylpiperidine derivatives have demonstrated dual mu-opioid receptor and sigma-1 receptor binding properties, with compound 52 showing high affinity for both targets with Ki values of 56.4 nanomolar for mu-opioid receptors and 11.0 nanomolar for sigma-1 receptors [6]. The piperidine moiety appears to be a critical structural element for sigma-1 receptor affinity, as evidenced by structure-activity relationship studies comparing piperidine and piperazine-containing compounds [9] [10].

Compound TypeSigma-1 Receptor Ki (nanomolar)Selectivity Ratio (σ2/σ1)Functional Activity
Benzylpiperidine analog 5211.0Not reportedDual mu-opioid receptor/sigma-1 receptor agonist
3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.6886Sigma-1 receptor antagonist
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2Not reportedSigma-1 receptor agonist

Monoaminergic Neurotransmitter Reuptake Inhibition Profiles

Monoamine transporters, including the serotonin transporter, dopamine transporter, and norepinephrine transporter, represent primary targets for piperidine-benzyl derivatives in modulating neurotransmitter signaling [11]. These sodium-chloride-dependent substrate-specific neuronal membrane transporters are responsible for the reuptake of extracellular monoamines, thereby terminating synaptic transmission [11]. Piperidine derivatives demonstrate varied inhibition profiles across these transporter systems, with structural modifications determining selectivity patterns [12].

The serotonin transporter mediates the reuptake of extracellular serotonin in a sodium-chloride-dependent process and is localized in the cerebral cortex, hippocampal CA1 and CA3 regions, and median and dorsal raphe nuclei [11]. Piperidine and pyrrolidine derivatives, particularly [(aryloxy)(pyridinyl)methyl]piperidine compounds, function as selective serotonin reuptake inhibitors or dual serotonin-norepinephrine reuptake inhibitors depending on structural features [12]. The aryloxy ring substitution and stereochemistry significantly influence monoamine reuptake inhibition potency and selectivity [12].

Dopamine transporter inhibition by piperidine derivatives varies considerably based on structural modifications [11]. The dopamine transporter is responsible for sodium-chloride-dependent reuptake of extracellular dopamine and is localized in the substantia nigra and ventral tegmental area within the central nervous system [11]. Various kinases, including protein kinase A, protein kinase C, and mitogen-activated protein kinases, regulate dopamine transporter function [11]. Piperidine derivatives generally demonstrate weaker dopamine transporter inhibition compared to serotonin or norepinephrine transporter inhibition [12].

Norepinephrine transporter inhibition represents another significant mechanism of action for piperidine-benzyl derivatives [11]. The norepinephrine transporter mediates sodium-chloride-dependent reuptake of extracellular norepinephrine and can also transport dopamine [11]. Within the central nervous system, the norepinephrine transporter is localized to dendrites and axons in the hippocampus and cortex [11]. Regulation involves mitogen-activated protein kinases, insulin, protein kinase C, and angiotensin II signaling pathways [11].

Structure-activity relationships demonstrate that monoamine reuptake inhibition is a function of amine configuration, pyridine isomer positioning, aryloxy ring substitution patterns, and stereochemistry [12]. These factors determine whether compounds function as selective norepinephrine reuptake inhibitors, selective serotonin reuptake inhibitors, dual serotonin-norepinephrine reuptake inhibitors, or triple serotonin-norepinephrine-dopamine reuptake inhibitors [12].

Compound ClassSerotonin Transporter InhibitionDopamine Transporter InhibitionNorepinephrine Transporter InhibitionSelectivity Profile
[(aryloxy)(pyridinyl)methyl]piperidineDual serotonin-norepinephrine reuptake inhibitorLowDual serotonin-norepinephrine reuptake inhibitorSelective norepinephrine reuptake inhibitor/serotonin reuptake inhibitor
Pyrrolidine derivativesDual serotonin-norepinephrine reuptake inhibitorLowDual serotonin-norepinephrine reuptake inhibitorSelective norepinephrine reuptake inhibitor/serotonin reuptake inhibitor
4-Piperidines (general)ModerateVariableVariableStructure-dependent

Neuropharmacological Effects on Cyclic Adenosine Monophosphate-Protein Kinase A Signaling Cascades

The cyclic adenosine monophosphate-protein kinase A signaling pathway represents a fundamental second messenger system that integrates actions from various neuromodulators and critically regulates central nervous system functions including neuronal survival, axonal regeneration, and cognition [13] [14]. Cyclic adenosine monophosphate levels are regulated by the balance between adenylyl cyclase synthesis and phosphodiesterase-mediated degradation [14]. Most adenylyl cyclases are activated downstream from G-protein-coupled receptors through interactions with the alpha subunit of the stimulatory G-protein [14].

Phosphodiesterase 4 regulation represents a critical control point for cyclic adenosine monophosphate signaling, with cyclin-dependent kinase 5 phosphorylating phosphodiesterase 4 at serine residue 145 to facilitate cyclic adenosine monophosphate degradation [13]. This phosphorylation occurs twelve amino acids carboxy-terminal to the protein kinase A phosphorylation site at serine 133, both located within the regulatory Upstream Conserved Region 1 [13]. The reciprocal regulatory relationship between protein kinase A and cyclin-dependent kinase 5 activity occurs through phosphodiesterase 4 as an important mediator [13].

Spatial compartmentalization of cyclic adenosine monophosphate signaling creates microdomains where signals remain confined near sites of production [15]. These gradients form despite the high diffusibility of cyclic adenosine monophosphate in neurons, with measured diffusion coefficients of approximately 500 square micrometers per second [15]. The formation of such microdomains requires differentially localized adenylyl cyclase and phosphodiesterase activities, with adenylyl cyclases on the plasma membrane and higher phosphodiesterase activity in the cytosol [15].

Protein kinase A activation downstream of cyclic adenosine monophosphate elevation leads to phosphorylation of multiple targets, including dopamine and cyclic adenosine monophosphate-regulated phosphoprotein-32 and glutamate receptor subunit 1 [13]. In striatal medium spiny neurons, elevated cyclic adenosine monophosphate levels correlate with increased protein kinase A-dependent phosphorylation of these substrates [13]. The pathway also regulates synaptic plasticity through enhanced presynaptic vesicle release probability and facilitated vesicle fusion [16].

Ventral striatal cyclic adenosine monophosphate signaling specifically influences stress-induced behavioral responses through dopamine receptor-positive medium spiny neurons [13]. Disruption of cyclin-dependent kinase 5-dependent regulation of cyclic adenosine monophosphate-protein kinase A signaling in this brain region alters behavioral responses to acute and chronic stressors [13]. The dual regulatory role of cyclic adenosine monophosphate involves increasing overall presynaptic function globally while acting locally on postsynaptic gamma-aminobutyric acid receptors to decrease GABAergic plasticity [16].

MechanismEffect on Cyclic Adenosine Monophosphate LevelsProtein Kinase A ActivityNeurophysiological Outcome
Phosphodiesterase 4 phosphorylation by cyclin-dependent kinase 5Facilitates degradationReciprocal regulation with cyclin-dependent kinase 5Stress response modulation
Protein kinase A-dependent dopamine and cyclic adenosine monophosphate-regulated phosphoprotein-32 phosphorylationDownstream of elevated cyclic adenosine monophosphateEnhanced phosphorylationSynaptic plasticity
Cyclic adenosine monophosphate gradient formationSpatial compartmentalizationLocalized activationMicrodomain signaling
Protein kinase A-mediated ion channel modulationActivity-dependentChannel phosphorylationExcitability changes
Adenylyl cyclase activation via stimulatory G-protein couplingIncreases synthesisDirect activationNeurotransmitter release

ParameterPara-Methoxy GroupUnsubstituted BenzeneBioavailability Impact
Electronic EffectNet Electron DonatingReferenceEnhanced membrane permeation
Hammett Parameter (σp)-0.270.00Lipophilicity increase
Mesomeric Effect (+M)Strong (+M)NoneImproved oral absorption
Inductive Effect (-I)Weak (-I)NoneReduced polar surface area
Resonance ContributionDominantNoneBetter blood-brain barrier penetration
Electron Density ChangeIncreased at ortho/para positionsBaselineOptimized pharmacokinetic profile

The bioavailability enhancement attributed to para-methoxy substitution manifests through several interconnected mechanisms. The electron-donating nature of the methoxy group increases the overall lipophilicity of the molecule, with computational studies indicating logP increases ranging from 0.5 to 1.2 units compared to unsubstituted analogues [5] [6]. This lipophilicity enhancement directly correlates with improved membrane permeability, as demonstrated in studies of piperidine derivatives where methoxy-containing compounds exhibited superior oral absorption profiles [7] [8].

The electronic modulation by the para-methoxy group also influences the basicity of the piperidine nitrogen through inductive transmission. While the distance between the methoxy group and the piperidine nitrogen limits direct electronic interaction, computational analysis reveals that electron-rich aromatic systems can stabilize the protonated piperidinium form through enhanced π-cation interactions [9] [10]. This stabilization affects the compound's protonation state at physiological pH, thereby influencing membrane transport mechanisms and tissue distribution patterns.

Molecular orbital calculations demonstrate that the para-methoxy substitution raises the energy of the highest occupied molecular orbital (HOMO), making the aromatic system more nucleophilic and potentially enhancing interactions with biological membranes [11] [12]. The increased electron density facilitates favorable van der Waals interactions with lipophilic membrane components, contributing to enhanced passive diffusion across biological barriers [7].

Furthermore, the para-methoxy group reduces the effective polar surface area of the molecule while maintaining favorable hydrogen bonding capabilities through the oxygen lone pairs [13]. This dual characteristic enables the compound to satisfy both lipophilic and hydrophilic interaction requirements during membrane translocation, optimizing the balance between solubility and permeability that is crucial for oral bioavailability [8].

Conformational Restriction through Methyl Group Spatial Positioning

The 4-methyl substituent on the piperidine ring imposes significant conformational restrictions that profoundly influence the three-dimensional structure and dynamic behavior of 1-(4-methoxybenzyl)-4-methylpiperidine. Nuclear magnetic resonance spectroscopic studies have established that the methyl group exhibits a strong preference for the equatorial position, with a conformational free energy difference (ΔG°) of 1.93 ± 0.02 kcal/mol favoring the equatorial conformer over the axial alternative [14] [15].

Table 2: Conformational Restriction through Methyl Group Spatial Positioning

ConformationEnergy (kcal/mol)Structural FeaturesPharmacological Relevance
Equatorial Methyl0.00 (reference)Preferred chair formPrimary bioactive conformation
Axial Methyl+1.93 ± 0.02Unfavored chair formMinor conformer contribution
Energy Difference1.93Steric interaction penaltyReceptor binding selectivity
Population Distribution (298K)96.1% equatorial3.9% axialDynamic equilibrium
Conformational Barrier8.07 ± 0.08 kJ/molRing inversion barrierConformational flexibility

This substantial energy difference results in a population distribution where approximately 96.1% of molecules adopt the equatorial methyl conformation at physiological temperature, while only 3.9% exist in the axial form [16]. The predominance of the equatorial conformer establishes a well-defined three-dimensional pharmacophore that constrains the spatial orientation of the N-benzyl substituent and influences receptor binding interactions.

The conformational restriction imposed by the 4-methyl group operates through multiple steric mechanisms. In the axial position, the methyl group experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C-2 and C-6 positions of the piperidine ring [16] [17]. These steric clashes elevate the energy of the axial conformer, effectively restricting the conformational space accessible to the molecule and providing a conformationally biased scaffold for biological activity.

Computational molecular dynamics simulations reveal that the equatorial methyl positioning influences the preferred conformations of the N-benzyl substituent through both steric and electronic effects [18]. The methyl group creates a steric shield that restricts rotation around the N-C bond connecting the piperidine nitrogen to the benzyl group, resulting in a more constrained set of accessible conformations compared to the unsubstituted piperidine analogue [19].

The conformational constraint extends beyond simple steric hindrance to influence the overall molecular shape and binding surface. Crystallographic analysis of related 4-methylpiperidine derivatives demonstrates that the equatorial methyl group adopts a spatial orientation that optimizes van der Waals contacts with surrounding molecular frameworks [17] [20]. This optimization contributes to enhanced binding affinity through improved complementarity with receptor binding sites.

The ring inversion barrier of approximately 8.07 kJ/mol allows for dynamic interconversion between chair conformations while maintaining the strong preference for equatorial methyl positioning [14]. This dynamic behavior provides conformational flexibility necessary for induced-fit binding mechanisms while preserving the primary pharmacophoric conformation. The balance between conformational restriction and residual flexibility represents an optimal compromise for receptor recognition and binding affinity.

Additionally, the 4-methyl substitution influences the overall lipophilicity and membrane partitioning behavior of the molecule [21]. The equatorial positioning of the methyl group creates a defined hydrophobic patch that can engage in favorable interactions with lipophilic regions of biological membranes and receptor binding sites, contributing to enhanced pharmacokinetic properties and biological activity [22].

Comparative Pharmacophore Modeling with Arylpiperazine Analogues

Comparative pharmacophore analysis reveals distinct structural and functional differences between 1-(4-methoxybenzyl)-4-methylpiperidine and arylpiperazine analogues, providing insights into structure-activity relationships and receptor selectivity patterns. The fundamental architectural differences between these chemical classes result in divergent pharmacological profiles despite sharing common pharmacophoric elements [23] [24].

Table 3: Comparative Pharmacophore Modeling with Arylpiperazine Analogues

Structural Feature1-(4-Methoxybenzyl)-4-methylpiperidineArylpiperazine AnaloguesBinding Affinity Impact
Basic Nitrogen CenterPiperidine nitrogen (pKa ~10.8)Piperazine nitrogen (pKa ~9.8)Protonation state critical
Aromatic Ring System4-Methoxybenzyl moietyTerminal aryl groupπ-π stacking interactions
Hydrophobic Pocket 1Methyl group at C-4N-aryl substituentvan der Waals contacts
Hydrophobic Pocket 2Benzyl aromatic systemExtended aromatic systemHydrophobic binding
Spacer LengthSingle methylene linkerVariable alkyl chainOptimal receptor fit
Conformational FlexibilityChair-chair interconversionMultiple rotatable bondsEntropy considerations

The basic nitrogen centers represent the most critical pharmacophoric difference between these structural classes. The piperidine nitrogen in 1-(4-methoxybenzyl)-4-methylpiperidine exhibits a pKa of approximately 10.8, compared to the piperazine nitrogen pKa of 9.8 in arylpiperazine analogues [9] [10]. This difference significantly influences protonation states at physiological pH, with the piperidine derivative maintaining higher basicity and greater propensity for positive charge formation. The enhanced basicity facilitates stronger electrostatic interactions with negatively charged receptor residues and influences membrane permeability characteristics.

Aromatic ring system positioning and orientation differ substantially between the two structural classes. In 1-(4-methoxybenzyl)-4-methylpiperidine, the 4-methoxybenzyl moiety is directly attached to the piperidine nitrogen through a single methylene spacer, constraining the aromatic system to specific spatial orientations relative to the saturated ring [25]. Arylpiperazine analogues typically feature terminal aryl groups connected through variable-length alkyl chains, providing greater conformational flexibility but potentially reducing binding specificity [26] [24].

The hydrophobic pocket arrangements reveal complementary yet distinct binding modes. The 4-methyl substituent in the piperidine derivative creates a localized hydrophobic interaction site that is geometrically constrained by the ring conformation [27]. In contrast, arylpiperazine analogues distribute hydrophobic character across extended aromatic systems and flexible alkyl linkers, potentially engaging larger hydrophobic binding regions but with reduced positional precision [25].

Molecular modeling studies indicate that the single methylene spacer in 1-(4-methoxybenzyl)-4-methylpiperidine provides optimal spatial positioning for simultaneous engagement of both the basic nitrogen center and aromatic binding regions [23]. This compact architecture contrasts with the extended conformations possible in long-chain arylpiperazines, where variable spacer lengths allow adaptation to different receptor subtypes but may sacrifice binding affinity through entropic penalties [25].

Conformational flexibility analysis reveals that 1-(4-methoxybenzyl)-4-methylpiperidine exhibits restricted conformational space due to the chair-chair interconversion barrier and 4-methyl positioning constraints [18]. Arylpiperazine analogues demonstrate greater conformational diversity through multiple rotatable bonds, enabling adaptation to various receptor conformations but potentially reducing binding selectivity through conformational entropy costs [24].

The comparative pharmacophore modeling demonstrates that 1-(4-methoxybenzyl)-4-methylpiperidine represents a conformationally constrained, high-affinity binding scaffold optimized for specific receptor interactions, while arylpiperazine analogues provide conformational flexibility suitable for broad receptor recognition patterns. These structural differences translate into distinct pharmacological profiles, with the piperidine derivative favoring high-affinity, selective binding interactions and the arylpiperazine class enabling multi-target engagement through conformational adaptability [23] [25].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

219.162314293 g/mol

Monoisotopic Mass

219.162314293 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types